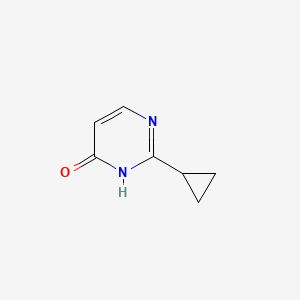

2-Cyclopropylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-3-4-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADXIKCWXJVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608206 | |

| Record name | 2-Cyclopropylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74649-06-2 | |

| Record name | 2-Cyclopropyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74649-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 2 Cyclopropylpyrimidin 4 Ol

Established Synthetic Pathways for 2-Cyclopropylpyrimidin-4-ol

The construction of the this compound scaffold is primarily achieved through well-established cyclocondensation reactions that form the pyrimidine (B1678525) ring, incorporating the cyclopropyl (B3062369) moiety from the outset.

The most direct and widely utilized method for synthesizing 4-pyrimidinols is the Prinzbach pyrimidine synthesis, a cyclocondensation reaction between an amidine and a β-dicarbonyl compound. organic-chemistry.org In the case of this compound, this involves the reaction of cyclopropanecarboxamidine with a suitable three-carbon building block, typically an ester of 3-oxopropanoic acid (a β-keto ester) such as ethyl formate.

The reaction proceeds through a series of condensation and cyclization steps. rsc.org The amidine provides the N1 and C2 atoms (with the C2 atom bearing the cyclopropyl group), while the β-keto ester supplies the remaining C4, C5, C6, and N3 atoms of the pyrimidine core. This one-pot multicomponent approach is highly efficient and atom-economical, making it a preferred route for creating substituted pyrimidines. nih.govrsc.org The use of ultrasound irradiation has been shown to significantly accelerate these cyclocondensation reactions, often leading to higher yields and purity in shorter timeframes. organic-chemistry.org

Table 1: General Scheme for Multicomponent Synthesis of 4-Pyrimidinols

| Reactant 1 (Amidine) | Reactant 2 (β-Dicarbonyl) | Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| Cyclopropanecarboxamidine | Ethyl 3-oxopropanoate | Basic or acidic catalysis, often in an alcohol solvent | This compound | Direct formation of the target scaffold. organic-chemistry.org |

| General Amidine (R-C(NH)NH₂) | β-Keto Ester | Ultrasound irradiation in water | 2-Substituted-4-pyrimidinols | Environmentally friendly, rapid synthesis. organic-chemistry.org |

| Amidines | Carbonyl Compounds (ketones, esters) | Iron(II)-complex with TEMPO | Substituted Pyrimidines | Proceeds via an enamine addition/cyclization pathway. rsc.org |

A prominent strategy involves palladium-catalyzed cross-coupling reactions. vulcanchem.com For instance, a 2-halopyrimidine (e.g., 2-chloropyrimidine-4-ol) can be coupled with a cyclopropyl organometallic reagent, such as cyclopropylboronic acid (in a Suzuki coupling) or a cyclopropylzinc reagent (in a Negishi coupling), to install the cyclopropyl group at the C2 position. vulcanchem.com This approach benefits from the broad availability of functionalized pyrimidines and the high efficiency of modern cross-coupling catalysis.

The cyclopropyl group can also be introduced using simple, commercially available building blocks in multistep syntheses. researchgate.netgrafiati.com Reagents like cyclopropylamine (B47189) or cyclopropanecarbonyl chloride can be used to construct key intermediates that are later cyclized to form the final pyrimidine product. researchgate.netgrafiati.com More advanced, though less common for this specific target, methods include the catalytic cyclopropanation of alkenes with diazo compounds or the Kulinkovich reaction. researchgate.netacs.org

Post-Synthetic Modifications and Derivatization Strategies of this compound

Once synthesized, the this compound molecule offers several sites for further chemical modification. These transformations are key to developing derivatives with tailored properties. Post-synthetic modification (PSM) is a powerful tool for expanding the functional diversity of a core scaffold without altering its fundamental structure. rsc.orgnih.gov

The reactivity of the pyrimidine core is dictated by the electronic influence of its substituents and the inherent properties of the heterocyclic ring. The 4-ol group exists in tautomeric equilibrium with its keto form, 2-cyclopropylpyrimidin-4(3H)-one, which influences its reactivity.

Modification at C4: The hydroxyl group at the C4 position is the most versatile handle for functionalization. It can be converted into a more effective leaving group, such as a tosylate or a halide. For example, reaction with tosyl chloride yields the corresponding 4-pyrimidyl tosylate, which is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions, allowing the introduction of aryl or vinyl groups at the C4 position. organic-chemistry.org Conversion to a 4-chloro derivative via reagents like phosphorus oxychloride (POCl₃) opens the door to nucleophilic aromatic substitution (SNAr) reactions, where the chlorine can be displaced by amines, alkoxides, or thiolates. researchgate.net In SNAr reactions on pyrimidines, substitution generally occurs preferentially at the C4 position over the C2 position. researchgate.netwuxiapptec.comgoogle.com

Modification at C5 and C6: Direct C-H functionalization at other positions on the pyrimidine ring is also possible. The C5 position is often susceptible to electrophilic attack due to electronic activation from the ring nitrogens and the C4-ol group. Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a halogen atom at the C5 position. nih.gov This halogen can then serve as a handle for subsequent cross-coupling reactions. The C6 position can also be functionalized, often requiring a starting material with a leaving group at that position, which is then displaced via SNAr.

Table 2: Regioselective Functionalization of the this compound Core

| Position | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C4-OH | Tosylation | Tosyl chloride (TsCl), DMAP | -OTs (Tosylate leaving group) | organic-chemistry.org |

| C4-OH | Halogenation | POCl₃, SOCl₂ | -Cl (Chloro leaving group) | researchgate.net |

| C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | -NR₂, -OR, -SR | google.com |

| C4-OTs | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | -Aryl | organic-chemistry.org |

| C5 | Electrophilic Halogenation | NBS, NCS, NIS | -Br, -Cl, -I | nih.gov |

The cyclopropyl group, while often considered stable, is a strained three-membered ring that can undergo specific chemical transformations, particularly when activated by an adjacent electron-withdrawing pyrimidine ring. rsc.org

These reactions typically involve the ring-opening of the cyclopropane (B1198618). Under various conditions such as acid catalysis, reduction, or oxidation, the C-C bonds of the cyclopropyl ring can cleave to generate functionalized n-propyl derivatives. vulcanchem.comrsc.org For example, treatment with strong acids can lead to ring-opened products. While less common, under specific catalytic conditions, the cyclopropyl ring might also participate in ring-expansion reactions to form larger carbocyclic systems. vulcanchem.com These transformations offer a pathway to diversify the substituent at the C2 position significantly, moving from a compact, rigid group to a more flexible, functionalized chain.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing biological activity and metabolic properties. acs.orgestranky.sk Several bioisosteric modifications can be envisioned for this compound.

Cyclopropyl Group Analogs: The cyclopropyl moiety can be replaced by other small carbocycles like cyclobutane (B1203170) or by acyclic groups that mimic its steric profile, such as an isopropyl or tert-butyl group. grafiati.com

Hydroxyl Group Analogs: The 4-hydroxyl group can be substituted with classical bioisosteres. An amino group (-NH₂) or a thiol group (-SH) can replace the -OH group, altering hydrogen bonding capabilities while maintaining a similar size. estranky.sk Fluorine is another common replacement for hydrogen or a hydroxyl group, which can modulate the acidity of nearby protons and block metabolic oxidation. acs.org

Pyrimidine Ring Analogs: The entire pyrimidine ring can be replaced with other heterocyclic scaffolds. For example, a pyridazine (B1198779) ring could serve as a bioisostere, altering the position of the nitrogen atoms and thus changing the molecule's dipole moment and hydrogen bonding pattern. nih.gov Other heterocycles like pyrazolo[1,5-a]pyrimidines or even non-aromatic rings could be explored. mdpi.com The synthesis of such analogs often requires a complete de novo synthetic approach rather than a post-synthetic modification.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere | Rationale | Reference |

|---|---|---|---|

| Cyclopropyl | Cyclobutyl, Isopropyl, tert-Butyl | Mimics the steric bulk and lipophilicity of the small ring. | grafiati.com |

| 4-Hydroxyl (-OH) | Amino (-NH₂), Thiol (-SH) | Classical bivalent isosteres that alter hydrogen bonding properties. | estranky.sk |

| 4-Hydroxyl (-OH) | Fluorine (-F) | Non-classical isostere; can block metabolism and alter electronics. | acs.org |

| Pyrimidine Ring | Pyridazine or Pyrazine Ring | Ring equivalent; alters nitrogen positions, dipole moment, and receptor interactions. | nih.gov |

| Pyrimidine Ring | Thiophene or Furan Ring | Can serve as a replacement for aromatic systems, though electronic properties differ significantly. | nih.gov |

Advanced Synthetic Approaches: Flow Chemistry and Organocatalysis in Cyclopropylpyrimidine Synthesis

The synthesis of pyrimidine scaffolds, central to many areas of chemistry and pharmacology, is continually evolving. Beyond traditional batch methods, advanced approaches such as flow chemistry and organocatalysis have emerged as powerful tools. These methodologies offer significant advantages in terms of efficiency, safety, scalability, and sustainability. For a specialized compound like this compound and its derivatives, these techniques provide innovative solutions to synthetic challenges, enabling precise control over reaction conditions and access to novel chemical space.

Flow Chemistry in Cyclopropylpyrimidine Synthesis

Continuous flow chemistry, where reactions are performed in a continuously streaming fluid through a reactor, has transitioned from a niche technology to a mainstream platform for chemical synthesis. acs.org Its intrinsic benefits, including superior heat and mass transfer, enhanced safety profiles for handling reactive intermediates, and potential for automation and straightforward scaling, make it highly attractive for industrial production. acs.org

A notable application of this technology is the rapid synthesis of substituted pyrimidinols from β-keto esters. amazonaws.com Research has demonstrated a procedure for the synthesis of 6-substituted-2-cyclopropylpyrimidin-4-ols using a flow-based system. In this method, a crude β-ketoester is reacted with cyclopropanecarboxamidine hydrochloride and a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the desired pyrimidinol. amazonaws.com The initial β-ketoester can also be generated in-flow, allowing for a multi-step synthesis within a continuous, integrated system. amazonaws.com

The use of flow reactors provides precise control over reaction parameters like temperature and residence time, which is crucial for optimizing yield and minimizing by-product formation. For industrial-scale synthesis of related compounds, such as 6-cyclobutyl-2-cyclopropylpyrimidin-4-ol, continuous flow chemistry is considered a key method for ensuring efficiency and consistency.

Below is a table summarizing the synthesis of various 6-substituted-2-cyclopropylpyrimidin-4-ol derivatives using a continuous flow process.

| Substituent at C6-Position | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl | 6-Benzyl-2-cyclopropylpyrimidin-4-ol | 54% | amazonaws.com |

| Cyclohexyl | 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol | 60% | amazonaws.com |

Organocatalysis in Pyrimidine Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry, complementing traditional metal-based and enzymatic catalysis. researchgate.netmdpi.com This approach is lauded for its operational simplicity, reduced sensitivity to air and moisture, and avoidance of toxic heavy metals, aligning with the principles of green chemistry. researchgate.net

While direct organocatalytic synthesis of the parent this compound is not extensively documented, organocatalysis has been successfully applied to the synthesis of the broader pyrimidine family and to the functionalization of cyclopropylpyrimidine derivatives.

One powerful organocatalytic method for constructing the pyrimidine core is the inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netrsc.org In this approach, ketones can react with 1,3,5-triazine, using an amine organocatalyst like hydrazine, to produce highly functionalized pyrimidines. researchgate.net This strategy offers a direct and economical route to substituted pyrimidines from readily available starting materials. researchgate.netrsc.org

Furthermore, the utility of organocatalysis has been demonstrated in reactions involving the 2-cyclopropylpyrimidine (B1313821) scaffold itself. For instance, camphor-derived thiourea (B124793) organocatalysts have been effectively used to catalyze the one-pot, three-component Kabachnik-Fields reaction of 2-cyclopropylpyrimidin-4-carbaldehyde with various amines and diphenylphosphite. researchgate.netresearchgate.net This highlights the compatibility of organocatalytic methods with the cyclopropylpyrimidine system for creating complex derivatives.

Recent advancements also include the use of visible-light-driven photocatalytic oxidation, where an organic dye such as eosin (B541160) Y acts as the photocatalyst to achieve the aerobic oxidation of dihydropyrimidines into pyrimidines. rsc.org This method represents a sustainable and efficient way to synthesize 2-substituted pyrimidines. rsc.org

The table below outlines various organocatalytic approaches relevant to pyrimidine synthesis.

| Reaction Type | Catalyst Type | Substrates | Relevance | Reference |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Hydrazine (amine catalyst) | Ketones + 1,3,5-Triazine | General synthesis of pyrimidine core | researchgate.netrsc.org |

| Kabachnik-Fields Reaction | Camphor-derived Thiourea | 2-Cyclopropylpyrimidin-4-carbaldehyde + Amines + Diphenylphosphite | Functionalization of the cyclopropylpyrimidine scaffold | researchgate.netresearchgate.net |

| Aerobic Oxidation | Eosin Y (organic dye photocatalyst) | 2-substituted Dihydropyrimidines | Synthesis of 2-substituted pyrimidines | rsc.org |

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Cyclopropylpyrimidin 4 Ol

Fundamental Reactivity of the Cyclopropane (B1198618) Ring in the Pyrimidine (B1678525) System

The cyclopropyl (B3062369) group, a three-membered carbocycle, exhibits unique chemical properties due to significant ring strain, estimated to be around 27 kcal/mol. pearson.com This inherent strain energy forces the bond angles to deviate substantially from the ideal tetrahedral angle of 109.5° to approximately 60°. pearson.com Consequently, the carbon-carbon bonds within the cyclopropane ring possess a higher degree of p-character, making them susceptible to reactions typically observed with alkenes, such as electrophilic additions and ring-opening. pearson.comresearchgate.net When attached to a pyrimidine system, the electronic interplay between the strained ring and the electron-deficient heteroaromatic ring governs its reactivity profile. The pyrimidine ring can influence the stability of intermediates and transition states, thereby directing the course of reactions involving the cyclopropyl moiety.

Ring-Opening Mechanisms and their Chemical Applications

The primary driving force for the ring-opening of a cyclopropane ring is the relief of its inherent angle strain, leading to the formation of more stable acyclic products. pearson.com These reactions can be initiated through various mechanisms, including thermal, oxidative, metallic, or radical pathways. researchgate.net In the context of the cyclopropylpyrimidine system, ring-opening often occurs following an initial attack by an electrophilic or nucleophilic reagent.

One notable application is the heterocyclization of gem-dihalocyclopropanes to form fluorinated pyrimidine derivatives. For instance, the treatment of bis-adducts of cyclohexa-1,4-diene with bromofluorocarbene, resulting in a molecule with two cyclopropane rings, with nitrating reagents like a mixture of fuming nitric and triflic acids, leads to the formation of a tricyclic 4-fluoropyrimidine (B1342711) N-oxide. rsc.org The mechanism involves the selective ring-opening of one bromofluorocyclopropane unit, followed by cyclization to incorporate one of the pyrimidine nitrogen atoms, ultimately forming the N-oxide product. rsc.org The difference in reactivity between different dihalocyclopropane moieties allows for selective heterocyclization. rsc.org

Computational studies have shown that annealing an acceptor heterocyclic system, like pyrimidine, to a cyclopropane ring can decrease the donor ability of the cyclopropane unit, making it less susceptible to single electron transfer (SET) initiated ring-opening. rsc.org This highlights the electronic influence of the pyrimidine core on the cyclopropane's reactivity.

The general mechanisms for cyclopropane ring-opening can be categorized as follows:

Type I: Involves nucleophilic addition to an electrophilic substrate that contains a leaving group. rsc.org

Type II: The leaving group is located on the nucleophile itself, with heteroatom-derived ylides being effective reagents for this transformation. rsc.org

These ring-opening strategies provide a synthetic route to functionalized pyrimidines that might be otherwise difficult to access.

Pericyclic and Rearrangement Reactions Involving the Cyclopropylpyrimidine Scaffold (e.g., cyclopropylimine rearrangements)

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the conservation of orbital symmetry. numberanalytics.comlibretexts.org They are classified into types such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. numberanalytics.commsu.edu

Electrocyclic Reactions: These intramolecular reactions involve the formation of a ring from a conjugated π-system, resulting in one more σ-bond and one less π-bond, or the reverse ring-opening process. womengovtcollegevisakha.ac.in The conversion of a cyclopropyl cation to an allyl cation is a classic example of a 2π-electron electrocyclic ring-opening, which proceeds via a disrotatory pathway. womengovtcollegevisakha.ac.in Such a mechanism could be envisioned for a 2-cyclopropylpyrimidine (B1313821) system if a cationic center is generated adjacent to the ring.

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-electron system. msu.edu While specific examples involving 2-cyclopropylpyrimidin-4-ol are not extensively documented, the principles apply. For instance, the thermal rearrangement of spirocyclopropane-1,5'-pyrimidines has been noted to proceed while avoiding the typical 1,5-hydrogen shifts seen in similar systems, suggesting unique mechanistic pathways influenced by the scaffold. uni-goettingen.de

Cyclopropylimine Rearrangement: A specific rearrangement relevant to this scaffold is the cyclopropylimine rearrangement. This process has been utilized in multicomponent aza-Diels-Alder reactions to generate novel spirocyclic pyrimidine systems. rsc.org The rearrangement typically involves the transformation of a cyclopropyl-substituted imine, which can be part of or attached to the pyrimidine ring, leading to more complex heterocyclic structures.

The table below summarizes the main classes of pericyclic reactions.

| Reaction Type | Description | Bond Changes |

| Cycloaddition | Two or more molecules combine to form a cyclic product. numberanalytics.com | +2 σ-bonds, -2 π-bonds |

| Electrocyclic | Intramolecular ring formation or opening at the ends of a conjugated π-system. numberanalytics.comwomengovtcollegevisakha.ac.in | ±1 σ-bond, ∓1 π-bond |

| Sigmatropic | Migration of a σ-bond across a π-system to a new location. numberanalytics.com | Number of σ and π bonds remains the same |

Reaction Mechanisms of Derivatives of this compound

The reactivity of this compound derivatives is dictated by the functional groups present on the pyrimidine ring and any attached moieties. Standard reactions can be performed to modify these functional groups, often leaving the cyclopropyl ring intact under controlled conditions.

For example, 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol, a derivative, can undergo several typical reactions:

Oxidation: The hydroxyl group on the piperidine (B6355638) ring can be oxidized to form a ketone.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position of the pyrimidine ring is susceptible to substitution by various nucleophiles, such as amines or thiols. This is a common strategy for diversifying the pyrimidine core.

Reduction: The chlorine atom can be removed via reduction reactions.

Another class of derivatives, 6-[1-(2,6-dihalophenyl)cyclopropyl]pyrimidin-4(3H)-ones, has been synthesized and studied. researchgate.net Their synthesis involves the reaction of the corresponding acyl chlorides with reagents like thiourea (B124793). The stability and reactivity of these compounds are influenced by the nature of the halogen substituents on the phenyl ring. researchgate.net

A powerful strategy for modifying pyrimidine structures is a "deconstruction-reconstruction" approach. nih.gov In this process, a pyrimidine, such as a derivative of fenarimol (B1672338) containing a cyclopropyl group, is first converted into an N-arylpyrimidinium salt. This salt can then be cleaved into a three-carbon iminoenamine building block. Subsequent recyclization with different reagents (e.g., amidines) allows for the construction of new 2-substituted pyrimidines, effectively diversifying the original core. For example, using cyclopropylamidine in the cyclization step re-forms a cyclopropyl-substituted pyrimidine. nih.gov This method enables access to analogues that would be challenging to obtain through other synthetic routes. nih.gov

Application of Cyclopropyl Moieties as Radical Clocks and Mechanistic Probes

The cyclopropylmethyl radical is a well-established "radical clock" used to probe the mechanisms of reactions involving radical intermediates. illinois.edubham.ac.uk This is due to its propensity to undergo a very rapid, unimolecular ring-opening rearrangement to form the more stable, linear homoallylic (3-buten-1-yl) radical. researchgate.netmcmaster.ca The rate constant for this ring-opening is known over a range of temperatures. mcmaster.ca

The principle of a radical clock experiment is to have the radical of interest (in this case, one generated on or near the cyclopropylpyrimidine scaffold) undergo a bimolecular reaction that competes with the known unimolecular rearrangement (ring-opening). illinois.edu By analyzing the ratio of the ring-intact product to the ring-opened product, the rate of the unknown bimolecular reaction can be determined. illinois.edu

If a reaction involving a cyclopropylmethyl-containing substrate yields exclusively the ring-opened product, it provides strong evidence for the intermediacy of a cyclopropylmethyl radical. researchgate.net The rapid rate of ring-opening (k ≈ 7.8 x 10⁷ s⁻¹ at 20°C) means that for any ring-intact product to be observed, the radical must be trapped by another reagent at an extremely high rate. researchgate.net

This methodology can be applied to investigate reaction mechanisms involving the 2-cyclopropylpyrimidine system. For instance, if a reaction is suspected to proceed via a radical pathway at the benzylic-like position of the cyclopropyl group, the detection of ring-opened pyrimidine derivatives would serve as a key mechanistic probe. While specific studies applying this technique directly to this compound are not widely reported, the principle is a cornerstone of mechanistic organic chemistry for identifying radical intermediates. bham.ac.uk

The table below shows examples of common radical clock types.

| Radical Clock Type | Rearrangement Reaction | Key Feature |

| Cyclopropylmethyl | Ring-opening to homoallyl radical mcmaster.ca | Very fast, strain-driven rearrangement |

| 5-Hexenyl | 5-exo-trig cyclization to cyclopentylmethyl radical illinois.edu | Kinetically favored 5-membered ring formation |

| 1,2-Migration | Shift of a group (e.g., aryl) to an adjacent radical center illinois.edu | Rate is dependent on the migrating group |

Structure Activity Relationship Sar Investigations of 2 Cyclopropylpyrimidin 4 Ol Derivatives in Vitro and Preclinical Contexts

Correlating Structural Features of 2-Cyclopropylpyrimidin-4-ol Analogs with Biological Potency and Selectivity

The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents on the pyrimidine (B1678525) ring. Through systematic modifications, researchers have been able to map the structural requirements for potent and selective inhibition of biological targets.

Positional Scanning and Substituent Effects on Biological Activity

Systematic exploration of the pyrimidine core has revealed critical insights into the influence of substituents at different positions on the biological activity of this compound analogs. The position of substituents on the pyrimidine nucleus has been shown to greatly influence the biological activities of these compounds.

Derivatives of 2,4-disubstituted pyrimidines have been a significant area of focus in the development of novel inhibitors, including those targeting Aurora kinases. For instance, a series of novel 2,4-disubstituted pyrimidines were designed and synthesized to explore their potential as Aurora kinase inhibitors. Within this series, certain compounds demonstrated moderate to high anti-proliferative activities against various cancerous cell lines and inhibitory activity against Aurora A and Aurora B kinases.

The development of 2-arylamino-4-aryl-pyrimidines has identified potent inhibitors of PAK1 kinase. SAR studies in this series highlighted that the incorporation of a bromide at the 5-position of the pyrimidine core, combined with a 1,2-dimethylpiperazine pendant domain, resulted in a lead compound with significant PAK1 inhibition and anti-proliferative activity in colon cancer cell lines.

Furthermore, in the pursuit of histamine H4 receptor antagonists, the discovery and SAR of 6-alkyl-2,4-diaminopyrimidines have been reported. This series of compounds demonstrated antagonist activity at both human and rodent H4 receptors, with optimization leading to a clinical candidate.

The table below summarizes the impact of various substituents on the biological activity of pyrimidine derivatives, drawing from broader studies on this heterocyclic core.

| Compound Series | Substitution Pattern | Key Findings on Biological Activity |

| 2,4-Disubstituted Pyrimidines | Varied substituents at the 2 and 4 positions | Identification of compounds with anti-proliferative and Aurora kinase inhibitory activity. |

| 2-Arylamino-4-aryl-pyrimidines | Bromide at the 5-position and a 1,2-dimethylpiperazine moiety | Potent PAK1 inhibition and anti-proliferative effects. |

| 6-Alkyl-2,4-diaminopyrimidines | Alkyl groups at the 6-position | Development of histamine H4 receptor antagonists. |

Stereochemical Influence on Ligand-Target Interactions and Enantioselectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. While specific studies on the enantioselectivity of this compound derivatives are not extensively detailed in the available literature, the principles of stereochemistry in drug design are well-established and highly relevant.

The configuration of a cyclopropane (B1198618) ring, for example, can be critical for enzymatic inhibition. In some molecular contexts, a specific (R,R) configuration of a cyclopropane ring is necessary for strong in vitro and in vivo inhibitory activity. This highlights the importance of controlling the stereochemistry of the cyclopropyl (B3062369) group in the design of this compound derivatives to achieve optimal target engagement.

The biological activity of chiral natural products is often dependent on their specific enantiomeric form. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers of a drug molecule. This differential interaction can lead to one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than the other. Therefore, the synthesis and evaluation of individual enantiomers of this compound derivatives would be a critical step in understanding their full therapeutic potential and minimizing potential off-target effects.

Molecular Recognition and Ligand Binding Modes of this compound Derivatives

Understanding how this compound derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. This involves identifying the key pharmacophoric elements responsible for binding and exploring the potential for interactions with secondary binding pockets.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a widely used computational tool in drug discovery to identify essential structural features for biological activity.

For pyrimidine-based inhibitors, the pyrimidine core often serves as a central scaffold for establishing key interactions within the target's active site. For instance, in the context of kinase inhibition, the nitrogen atoms of the pyrimidine ring frequently form crucial hydrogen bonds with the hinge region of the kinase domain.

Pharmacophore models for various pyrimidine derivatives have been developed to guide the design of new inhibitors. These models typically highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. For example, a five-point pharmacophore model for 2-phenylpyrimidine analogues as PDE4B inhibitors was developed, providing insights for designing novel molecules with enhanced activity.

While a specific pharmacophore model for this compound has not been explicitly detailed in the reviewed literature, based on the general understanding of pyrimidine-based inhibitors, the key pharmacophoric elements would likely include:

A hydrogen bond donor/acceptor motif from the pyrimidin-4-ol moiety.

The cyclopropyl group contributing to hydrophobic interactions or fitting into a specific pocket.

Additional substituents on the pyrimidine ring providing further points of interaction, such as hydrogen bonding or hydrophobic contacts.

Probing Secondary Binding Pockets and Allosteric Modulation in Biological Systems

Beyond the primary binding site (orthosteric site), the exploration of secondary binding pockets can lead to the discovery of allosteric modulators. Allosteric modulators bind to a site on the target protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. This can offer advantages in terms of selectivity and can modulate the effect of the endogenous ligand.

Molecular docking and molecular dynamics simulations are powerful computational tools used to explore the binding modes of ligands and to identify potential interactions with secondary pockets. These studies can reveal how a ligand orients itself within the active site and can predict key interactions with amino acid residues. For instance, molecular docking studies of various pyrimidine derivatives have been used to understand their binding affinities and to support their observed inhibitory effects.

While specific studies on allosteric modulation by this compound derivatives are not yet prominent, the potential for such interactions exists. The cyclopropyl group and other substituents on the pyrimidine ring could potentially extend into and interact with adjacent secondary pockets, leading to enhanced affinity, selectivity, or a different mode of action. Further computational and experimental studies are warranted to explore this possibility and to fully understand the molecular recognition patterns of this promising class of compounds.

Preclinical Biological Activity and Molecular Mechanisms of 2 Cyclopropylpyrimidin 4 Ol Derivatives

Enzyme Inhibitory Profiles (In Vitro Studies)

Derivatives of the cyclopropylpyrimidine core have been synthesized and evaluated for their ability to inhibit specific enzymes, a common strategy in drug discovery. nih.gov Enzymes are considered highly desirable targets for therapeutic development. mdpi.com The inhibitory activities of these compounds have been explored against enzymes crucial for pathogen survival and human disease progression.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. patsnap.com Consequently, rapidly proliferating cells, such as cancer cells, activated immune cells, and certain parasites, are highly dependent on this pathway for survival. nih.govnih.gov

Inhibition of DHODH disrupts pyrimidine synthesis, leading to the suppression of cell growth and proliferation. patsnap.com This mechanism forms the basis for the therapeutic application of DHODH inhibitors in autoimmune diseases and oncology. patsnap.com For instance, the DHODH inhibitors leflunomide (B1674699) and teriflunomide (B560168) are clinically used to treat rheumatoid arthritis and multiple sclerosis, respectively. nih.govpatsnap.com Pyrimidine analogs, in general, have been investigated as inhibitors of DHODH, with research establishing that the pyrimidine ring and a carboxylic acid group are important for significant enzyme inhibition. nih.gov

Plasmodial Kinases (PfGSK3, PfPK6)

Protein kinases in the Plasmodium falciparum parasite, the causative agent of malaria, are considered viable targets for novel antimalarial therapies due to rising drug resistance. researchgate.netacs.org Among these, P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6) have been identified as essential for the parasite's asexual blood stage proliferation. researchgate.netacs.org

Research has led to the discovery of 2,4,5-trisubstituted pyrimidines as potent, dual inhibitors of both PfGSK3 and PfPK6. acs.org A compound known as IKK16 was found to inhibit both kinases and demonstrated activity against blood-stage parasites. acs.org This led to the synthesis of numerous analogs to establish a structure-activity relationship. acs.org Notably, compounds 23d and 23e emerged as potent dual inhibitors with significant antiplasmodial activity. acs.org

In a separate line of research, the pyrimidine-containing compound Ki8751 was identified as an inhibitor of the essential kinase PfPK6. nih.gov Subsequent optimization of this scaffold led to the development of highly potent derivatives. nih.gov Among these, compound 67 was a powerful PfPK6 inhibitor active against the blood stage of P. falciparum, while compound 79 showed potent inhibition of PfPK6 and dual-stage antiplasmodial activity against both blood and liver stages of the parasite. nih.gov

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Plasmodial Kinases

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 23d | PfGSK3 | 172 | acs.org |

| PfPK6 | 11 | acs.org | |

| 23e | PfGSK3 | 97 | acs.org |

| PfPK6 | 8 | acs.org | |

| 67 | PfPK6 | 13 | nih.gov |

| 79 | PfPK6 | <5 | nih.gov |

ATM, ATR, DNA-PKcs, and PARP Inhibition

The kinases ATM, ATR, and DNA-PKcs are central regulators of the DNA damage response (DDR), a network of pathways that cells use to repair damaged DNA. nih.gov Poly (ADP-ribose) polymerase (PARP) is another key enzyme involved in DNA repair, particularly of single-strand breaks. nih.gov Inhibiting these DDR proteins is a promising strategy in cancer therapy, as it can prevent cancer cells from repairing DNA damage induced by treatments like radiotherapy, leading to cell death. nih.govnih.gov Small molecule inhibitors targeting these kinases are in various stages of development. nih.govbohrium.com For example, inhibiting DNA-PKcs has been shown to be highly effective at radiosensitizing cancer cells. nih.gov Similarly, PARP inhibition can lead to the "trapping" of the enzyme on DNA, causing replication forks to collapse and creating lethal double-strand breaks. nih.gov

The pyrimidine scaffold is a versatile chemical structure found in a wide range of biologically active molecules. Its derivatives have been explored as inhibitors for numerous enzyme systems beyond kinases and DHODH. The attractiveness of enzymes as drug targets stems from their strong association with disease pathways and their structural features that are often amenable to binding small molecules. nih.gov While extensive research has focused on the targets mentioned previously, the fundamental chemistry of the cyclopropylpyrimidine core allows for its adaptation and optimization against other potential enzyme targets in various therapeutic areas.

Receptor Antagonism and Agonism (In Vitro Studies)

In addition to enzyme inhibition, derivatives containing the cyclopropylpyrimidine scaffold have been investigated for their ability to modulate the function of cell surface receptors, such as chemokine and dopamine (B1211576) receptors.

Chemokine receptors are G protein-coupled receptors (GPCRs) that play a critical role in directing the migration of immune cells. patsnap.com The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are crucial for the retention of hematopoietic stem cells in the bone marrow. nih.gov Antagonists of CXCR4 can block this interaction, leading to the mobilization of these stem cells into the bloodstream. nih.govnih.gov This mechanism is utilized clinically by the approved CXCR4 antagonist, plerixafor. nih.gov

Beyond stem cell mobilization, the CXCR4/CXCL12 axis is implicated in the pathology of various diseases, including HIV infection and cancer, making CXCR4 an important therapeutic target. drugs.comnih.gov Dysregulated signaling through this receptor can promote tumor growth and metastasis. nih.govkuleuven.be Consequently, the development of small-molecule CXCR4 antagonists is an active area of research for oncology and inflammatory diseases. patsnap.comnih.gov

Dopamine receptors, which are also GPCRs, are primary targets for drugs treating a range of central nervous system (CNS) disorders. nih.gov The D2 and D3 receptor subtypes are particularly important in the pathophysiology of conditions like schizophrenia and Parkinson's disease. mdpi.commdpi.com Therapeutic agents often act as antagonists, agonists, or partial agonists at these receptors to modulate dopaminergic neurotransmission. nih.gov For example, the partial agonist activity of aripiprazole (B633) at the D2 receptor is a key feature of its antipsychotic effect. nih.govmdpi.com

The development of modulators with specific activity profiles for D2 and D3 receptors is a key goal in medicinal chemistry. mdpi.com Research in this area has explored a wide variety of chemical structures. Scaffolds incorporating a thieno[2,3-d]pyrimidine (B153573) moiety have been identified as allosteric modulators of the D2 receptor. mdpi.com Separately, compounds based on a 2-phenylcyclopropylmethylamine scaffold have been developed as potent D2 receptor partial agonists. nih.gov Another distinct series of compounds, trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines, were examined as potential mixed D2/D4 receptor antagonists. nih.gov These examples highlight the exploration of both pyrimidine and cyclopropyl-containing structures for their potential to modulate dopamine receptor activity.

Antiviral Properties of 2-Cyclopropylpyrimidin-4-ol Analogs (In Vitro Models)

The pyrimidine scaffold, a core component of nucleobases, is a privileged structure in medicinal chemistry for the development of antiviral agents. mdpi.commdpi.com Derivatives of this compound have been investigated for their potential to inhibit viral replication in various in vitro models. Research has particularly highlighted the activity of pyrimidine analogs against coronaviruses.

In one study, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral efficacy. mdpi.com Compounds that featured a cyclopropylamino group demonstrated notable activity against human coronavirus 229E (HCoV-229E). mdpi.com The antiviral assays were conducted based on the inhibition of the virus-induced cytopathic effect, with the potency quantified by the EC₅₀ value, which represents the concentration of the compound required to reduce virus-induced cell damage by 50%. mdpi.com

Specifically, compounds combining the cyclopropylamino moiety with an aminoindane or a tetrahydronaphthalene substitution showed the most promising results against coronaviruses HCoV-229E and HCoV-OC43, while exhibiting no cellular toxicity. mdpi.com The presence of the cyclopropylamine (B47189) or other longer aliphatic chains at certain positions appeared to be critical for antiviral effectiveness. mdpi.com This suggests that the cyclopropyl (B3062369) group plays a key role in the interaction with viral or host cell targets. The mechanism of action for some pyrimidine-based antivirals is thought to involve the targeting of host cell kinases, such as epidermal growth factor receptor (EGFR), which are essential for viral replication. mdpi.com

Table 1: In Vitro Antiviral Activity of Selected Pyrimidine Analogs

| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 7a | HCoV-229E | 11 | >100 | >9.1 |

| Compound 7b | HCoV-229E | 12 | >100 | >8.3 |

| Compound 7f | HCoV-229E | 14 | >100 | >7.1 |

Data sourced from studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives featuring a cyclopropylamino group. EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

While some pyrimidine analogues were assessed for activity against other RNA and DNA viruses, including influenza viruses and herpes simplex virus-1, the most selective efficacy for the cyclopropyl-containing derivatives was observed against the tested coronaviruses. mdpi.com

Antimicrobial Spectrum of Cyclopropylpyrimidine Derivatives (In Vitro Models)

Cyclopropylpyrimidine derivatives have been evaluated for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The pyrimidine nucleus is a common feature in compounds exhibiting antimicrobial properties. eijppr.com

Studies on various pyrimidine derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For instance, certain pyrimidin-2-ol/thiol/amine analogs have shown significant antimicrobial activity. In one study, synthesized pyrimidine derivatives were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica (Gram-negative), and the fungal strains Candida albicans and Aspergillus niger. nih.gov

The antimicrobial potential is often enhanced by the presence of specific functional groups attached to the pyrimidine core. The incorporation of a cyclopropane (B1198618) ring can influence the lipophilicity and steric properties of the molecule, potentially enhancing its ability to penetrate microbial cell walls and interact with intracellular targets. Research into amide derivatives containing a cyclopropane moiety has shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.

The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Some synthesized pyrimidine derivatives have exhibited MIC values comparable or superior to standard antimicrobial drugs. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Type | Microorganism | Strain | MIC (µg/mL) |

|---|---|---|---|

| Pyrimidine-Thiadiazole Derivative | Staphylococcus aureus | Gram-positive | 6.25-12.5 |

| Pyrimidine-Thiadiazole Derivative | Escherichia coli | Gram-negative | 12.5-25 |

| Pyrimidine-Triazole Derivative | Staphylococcus aureus | Gram-positive | 3.12-6.25 |

| Pyrimidine-Triazole Derivative | Escherichia coli | Gram-negative | 6.25-12.5 |

| Pyrimidine-Triazole Derivative | Pseudomonas aeruginosa | Gram-negative | 6.25-12.5 |

MIC (Minimum Inhibitory Concentration) values are indicative of potency. Data compiled from studies on various substituted pyrimidine derivatives. ias.ac.in

Principles of Synthetic Lethality and Polypharmacology in the Context of this compound Derived Therapeutics

The development of therapeutics derived from the this compound scaffold can be guided by the advanced pharmacological principles of synthetic lethality and polypharmacology, particularly in the context of anticancer drug discovery.

Synthetic lethality describes a genetic interaction where the co-occurrence of two genetic events leads to cell death, while a single event alone is non-lethal. In cancer therapy, this concept is applied by targeting a specific protein (e.g., with an inhibitor) that is essential for the survival of cancer cells which already harbor a particular mutation, a mutation that is absent in healthy cells. This approach allows for the selective killing of cancer cells while sparing normal tissues. A prime example is the clinical success of PARP (Poly ADP-ribose polymerase) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.

Polypharmacology , or multi-target activity, refers to the ability of a single drug to interact with multiple targets. While historically viewed as a source of side effects, a designed polypharmacology is now a deliberate strategy in drug design to achieve a greater therapeutic effect, especially in complex diseases like cancer. By simultaneously modulating multiple signaling pathways, a multi-target drug can potentially overcome the drug resistance mechanisms that often arise with single-target agents.

Pyrimidine derivatives, including those with a cyclopropyl moiety, are well-established scaffolds for the design of protein kinase inhibitors. mdpi.comnih.gov Kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers. Many pyrimidine-based kinase inhibitors exhibit polypharmacology, inhibiting several kinases simultaneously. mdpi.comnih.gov For example, pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors, showing activity against enzymes like EGFR, Her2, VEGFR2, and CDK2. mdpi.com

The connection between these principles for this compound derivatives lies in their potential to be developed as multi-targeted kinase inhibitors. Such a compound could exploit synthetic lethality; for instance, a pyrimidine-based inhibitor targeting the kinase TBK1 has been explored for its synthetic lethal interaction with KRAS mutations in cancer. acs.org A cyclopropylpyrimidine-derived therapeutic designed to inhibit a specific set of kinases could be synthetically lethal in tumors that are dependent on those particular kinase signaling pathways due to other underlying mutations. This dual approach of leveraging a defined polypharmacological profile to induce a synthetic lethal phenotype represents a sophisticated strategy for developing next-generation precision medicines.

Computational Chemistry and Theoretical Studies of 2 Cyclopropylpyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the chemical reactivity of a molecule. samipubco.com These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state geometry, electron distribution, and molecular orbital energies.

For 2-Cyclopropylpyrimidin-4-ol, DFT calculations at a level like B3LYP/6-311++G(d,p) would first be used to find the most stable three-dimensional conformation. From this optimized geometry, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. samipubco.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wjarr.com

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map would reveal electron-rich regions (negative potential), likely sites for electrophilic attack, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the hydroxyl group are expected to be regions of negative potential, while the hydrogen of the hydroxyl group and areas near the ring carbons would show positive potential.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These include electronegativity (χ), global hardness (η), and the global electrophilicity index (ω). wjarr.com A study on pyrimidine derivatives with analgesic properties demonstrated how these descriptors can be used to compare the reactivity of different molecules with a standard drug like ibuprofen. wjarr.com

Table 1: Illustrative Global Reactivity Descriptors for Pyrimidine Derivatives (Calculated at B3LYP/6-311++G(d,p)) This table presents data for demonstrative pyrimidine compounds from existing literature to exemplify the outputs of quantum chemical calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Source |

| DMPN | -5.57 | -1.94 | 3.63 | 1.81 | 3.88 | wjarr.com |

| DMPO | -5.46 | -1.59 | 3.87 | 1.94 | 3.20 | wjarr.com |

| DMPS | -5.51 | -1.88 | 3.63 | 1.82 | 3.53 | wjarr.com |

| Ibuprofen (Reference) | -6.95 | -0.92 | 6.03 | 3.02 | 2.64 | wjarr.com |

Data sourced from a study on pyrimidine derivatives with potential analgesic properties. wjarr.com

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. remedypublications.com These methods are cornerstones of structure-based drug design.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. remedypublications.comnih.gov For this compound, docking studies would be performed against various protein targets where pyrimidine scaffolds are known to be active, such as kinases (e.g., Cyclin-Dependent Kinase 2 - CDK2), dihydrofolate reductase (DHFR), or cyclooxygenases (COX). nih.govnih.govnih.gov The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed 3D model of the binding pose, highlighting key interactions—such as hydrogen bonds between the pyrimidin-4-ol's N-H or O-H groups and amino acid residues—that stabilize the complex.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com Starting from a docked pose, an MD simulation calculates the atomic motions of the system, offering a view of the complex's stability, flexibility, and conformational changes. tandfonline.comrsc.org An MD simulation of a this compound-protein complex would reveal the stability of the initial binding pose, the persistence of key hydrogen bonds, and the flexibility of different regions of the protein upon ligand binding. This information is crucial for validating docking results and understanding the energetic contributions of various interactions. nih.govmdpi.com

Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative with Dihydrofolate Reductase (DHFR) This table illustrates typical data obtained from a molecular docking study, using a known pyrimidine-based inhibitor as an example.

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Compound 7c | DHFR (1DLS) | -8.5 | Asp27, Ile50, Leu54, Ser59 | Hydrogen bond, Hydrophobic interactions |

Data adapted from a study on novel pyrimidine derivatives as potential antibacterial agents targeting DHFR. nih.gov

Through these simulations, researchers could hypothesize which protein families this compound is most likely to inhibit and identify the specific structural features (the cyclopropyl (B3062369) group, the pyrimidinol core) that contribute most significantly to binding.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often transient and difficult to observe experimentally. By mapping the potential energy surface of a reaction, these models can determine the most favorable pathway and identify the rate-determining step.

For this compound, computational modeling could be applied to understand its synthesis. The construction of the pyrimidine ring itself is a well-studied process that can occur through various multicomponent reactions, such as the Biginelli reaction. ijcce.ac.ir A theoretical study on the synthesis of related pyrido[2,3-d]pyrimidines detailed the reaction mechanism through five major steps: Knoevenagel condensation, Michael addition, cyclization, propanone/CO₂ release, and tautomerization. nih.gov

A similar DFT-based investigation into the synthesis of this compound would involve:

Reactant and Product Optimization: Calculating the ground-state energies of the starting materials (e.g., cyclopropylamidine and a β-keto ester) and the final product.

Transition State Searching: Identifying the high-energy transition state structures for each elementary step in the proposed reaction pathway.

Energy Profile Construction: Plotting the relative free energies of reactants, intermediates, transition states, and products to create a complete reaction energy profile.

In Silico Approaches for Structure-Based and Ligand-Based Drug Design (SBDD/LBDD)

In silico drug design leverages computational methods to identify and optimize new drug candidates, significantly accelerating the discovery process. These approaches are broadly categorized as either structure-based or ligand-based. mdpi.com

Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target. As discussed in section 6.2, techniques like molecular docking and MD simulations are central to SBDD. nih.govnih.gov Starting with a hit compound like this compound, SBDD would be used to guide its optimization. For example, if docking studies reveal an unoccupied hydrophobic pocket near the cyclopropyl group, new derivatives could be designed with larger or more lipophilic substituents at that position to improve binding affinity. This iterative process of design, docking, and scoring allows for the rational development of more potent and selective inhibitors. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. gardp.org Key LBDD techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.net For a set of this compound analogs with measured inhibitory activity, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. nih.gov

Pharmacophore Modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. benthamdirect.comnih.gov A pharmacophore model could be generated from a set of active pyrimidine derivatives and then used as a 3D query to screen large chemical databases for novel scaffolds that match the required features, potentially identifying new hits that are structurally distinct from this compound but retain its key binding characteristics. nih.gov

Table 3: Example of a Pharmacophore Model for Pyrimidine-Based Inhibitors This table illustrates the typical features identified in a pharmacophore model for a class of inhibitors.

| Pharmacophore Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Atom or group that can accept a hydrogen bond (e.g., ring nitrogen, carbonyl oxygen). | Forms key hydrogen bonds with protein backbone or side chains. |

| Hydrogen Bond Donor (HBD) | Atom or group that can donate a hydrogen bond (e.g., hydroxyl group, amine). | Anchors the ligand in the active site. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., the pyrimidine ring). | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (HY) | A nonpolar group (e.g., the cyclopropyl group). | Occupies hydrophobic pockets in the binding site. |

These in silico approaches provide a comprehensive framework for leveraging the structure of this compound to discover and refine novel therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Cyclopropylpyrimidin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 2-Cyclopropylpyrimidin-4-ol. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum is expected to provide key information. The protons of the cyclopropyl (B3062369) group would appear in the upfield region, typically between 0.6 and 1.5 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling. The methine proton of the cyclopropyl group would likely be a multiplet, while the four methylene protons would present as two distinct multiplets. The two protons on the pyrimidine (B1678525) ring are expected to appear as doublets in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the cyclopropyl and hydroxyl substituents.

The ¹³C NMR spectrum would complement the proton data. The methylene carbons of the cyclopropyl ring are expected at approximately 10-20 ppm, while the methine carbon would be slightly more downfield. The four carbon atoms of the pyrimidine ring would resonate at significantly lower field, typically in the range of 110-170 ppm.

To confirm these assignments and piece together the molecular puzzle, two-dimensional NMR experiments are crucial. mdpi.com

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, definitively connecting the adjacent protons within the cyclopropyl ring and confirming the relationship between the two protons on the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

The combination of these NMR techniques provides a powerful methodology for the complete and unambiguous structural assignment of this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2 | - | ~165 |

| Pyrimidine C4 | - | ~168 |

| Pyrimidine C5 | ~6.2 (d) | ~110 |

| Pyrimidine C6 | ~7.9 (d) | ~155 |

| Cyclopropyl CH | ~1.5 (m) | ~15 |

| Cyclopropyl CH₂ | ~0.9 (m) | ~12 |

| Cyclopropyl CH₂' | ~0.9 (m) | ~12 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (molecular formula C₇H₈N₂O), HRMS can measure the mass of the molecular ion with sub-ppm accuracy, providing strong evidence for the proposed formula. mdpi.com This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable information about the molecule's structure through fragmentation analysis. researchgate.net By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's connectivity can be constructed.

A plausible fragmentation pathway for this compound might include the following steps:

Initial loss of neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyrimidine ring.

Cleavage of the cyclopropyl ring, which can undergo rearrangement and fragmentation. A common pathway is the loss of ethene (C₂H₄).

The combination of these losses would lead to a series of characteristic fragment ions whose precise masses can be measured and used to confirm the proposed fragmentation pathway and, by extension, the structure of the parent molecule.

The use of soft ionization techniques, such as electrospray ionization (ESI), would likely be employed to generate the intact molecular ion [M+H]⁺ for analysis.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₉N₂O⁺ | 137.0715 |

| [M-CO+H]⁺ | C₆H₉N₂⁺ | 109.0766 |

| [M-C₂H₄+H]⁺ | C₅H₅N₂O⁺ | 109.0396 |

| [M-HCN+H]⁺ | C₆H₈NO⁺ | 110.0606 |

Electronic Absorption (UV/Vis) and Emission Spectroscopy for Electronic Structure Probes

Ultraviolet-Visible (UV/Vis) absorption spectroscopy probes the electronic transitions within a molecule. The pyrimidine core of this compound contains both π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms, giving rise to characteristic electronic transitions. The gas-phase UV absorption spectra for pyrimidine itself show broad absorption bands. researchgate.net

For this compound dissolved in a suitable solvent like ethanol or methanol, one would expect to observe:

A weak absorption band at longer wavelengths (around 270-300 nm) corresponding to the symmetry-forbidden n→π* transition. This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital.

One or more strong absorption bands at shorter wavelengths (typically below 250 nm) corresponding to π→π* transitions. These involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyrimidine ring.

The positions and intensities of these absorption bands can be influenced by the substituents and the solvent. The cyclopropyl group, being a saturated substituent, is expected to have a minimal effect on the absorption maxima. However, the hydroxyl group at the 4-position, with its non-bonding electrons, can participate in resonance and may cause a slight shift in the absorption bands compared to unsubstituted pyrimidine. Studies on other pyrimidine derivatives show that halogenation can cause shifts in the absorption bands. rsc.orgnih.gov

Emission spectroscopy (fluorescence) provides information about the relaxation pathways of a molecule from its excited electronic state. While many simple pyrimidine derivatives are not strongly fluorescent, the specific substitution pattern and solvent environment can influence the quantum yield of fluorescence. Measuring the emission spectrum after excitation at the absorption maxima would reveal the molecule's potential for luminescence.

Table 3: Predicted UV/Vis Absorption Data for this compound

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| n→π | ~280 | Low |

| π→π | ~230 | High |

Advanced Techniques: Electron Paramagnetic Resonance (EPR) and X-ray Absorption Near Edge Structure (XANES) Spectroscopy

For a deeper understanding of the electronic structure and local atomic environment, more specialized techniques can be employed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique that is exclusively sensitive to species with unpaired electrons, such as radicals. wikipedia.orgnih.gov Therefore, to study the diamagnetic this compound molecule with EPR, it must first be converted into a paramagnetic radical cation or anion. This can often be achieved by exposing a dilute solution of the compound in a freon matrix to ionizing radiation (e.g., γ-rays) at low temperatures (77 K). rsc.org

Once the radical cation (this compound)•+ is formed, EPR spectroscopy can provide detailed information about the distribution of the unpaired electron's spin density across the molecule. rsc.org The spectrum would be characterized by:

The g-factor: This value is a measure of the radical's magnetic moment and is sensitive to the electronic environment of the unpaired electron. For pyrimidine radicals, g-factors are typically close to the free-electron value (~2.0023). aip.org

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H) splits the EPR signal into multiple lines. The magnitude of this splitting, known as the hyperfine coupling constant, is directly proportional to the spin density at that nucleus. Analysis of these couplings would reveal which atoms (particularly the two nitrogen atoms and various protons) bear the most unpaired electron density, providing a detailed map of the singly occupied molecular orbital (SOMO). rsc.org

X-ray Absorption Near Edge Structure (XANES) Spectroscopy: XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific probe of the local geometric and electronic structure. wikipedia.org By tuning the energy of an X-ray beam to the core-level binding energy of a specific element, one can observe transitions of core electrons to unoccupied orbitals.

For this compound, performing XANES at the Nitrogen K-edge (around 400 eV) would provide specific information about the nitrogen atoms in the pyrimidine ring. nih.gov The N K-edge XANES spectrum is characterized by sharp resonant peaks corresponding to the excitation of N 1s electrons into unoccupied molecular orbitals. aip.org

1s → π Transitions:* These typically appear as sharp, intense peaks just below the ionization threshold and are indicative of the unoccupied π* orbitals of the pyrimidine ring. The energies and intensities of these peaks can help differentiate between the two chemically distinct nitrogen atoms (N1 and N3).

1s → σ Transitions:* At higher energies, broader features corresponding to transitions into σ* orbitals are observed.

The features in the XANES spectra are highly sensitive to the local chemical environment, including hybridization and oxidation state. researchgate.net Theoretical calculations using density functional theory (DFT) are often used to interpret the experimental spectra and assign the observed peaks to specific electronic transitions and atomic sites. nih.gov

Future Perspectives and Emerging Research Directions for 2 Cyclopropylpyrimidin 4 Ol

Design and Synthesis of Next-Generation 2-Cyclopropylpyrimidin-4-ol Scaffolds

The development of novel analogs based on the this compound core is a key area of future research. Scientists are exploring the synthesis of conformationally flexible scaffolds to create bitopic ligands, which can interact with both the primary and secondary binding sites of a biological target. This approach aims to enhance potency and selectivity. nih.govmdpi.com For instance, structure-activity relationship (SAR) studies are being conducted to guide the modification of substituents on the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) group to optimize interactions with target proteins. nih.gov

One promising direction is the synthesis of 2,4-diarylaminopyrimidine analogs incorporating a piperidinyl-4-ol moiety, which has shown potential as potent antitumor agents. nih.gov The design of these next-generation scaffolds often involves computational modeling to predict binding affinities and guide synthetic efforts. nih.gov Researchers are also investigating novel, high-yielding, one-step synthetic methods to produce derivatives like 2-chloroquinazolin-4-ols from readily available starting materials, which can then be further diversified. researchgate.netscispace.com

Below is a table summarizing key features of next-generation this compound scaffold design:

| Scaffold Design Strategy | Rationale | Potential Therapeutic Application |

| Conformationally Flexible Scaffolds | To create bitopic ligands for enhanced potency and selectivity. nih.govmdpi.com | D3 Receptor Antagonists nih.gov |

| Diarylaminopyrimidine Analogs | To improve biological and physicochemical properties. nih.gov | Antitumor ALK Inhibitors nih.gov |

| One-Step Synthesis of Intermediates | To facilitate rapid diversification and library generation. researchgate.netscispace.com | Broad-spectrum drug discovery |

Identification of Novel Biological Targets and Therapeutic Applications

A significant focus of future research is the identification of novel biological targets for compounds derived from the this compound scaffold. This exploration is expanding the potential therapeutic applications of this chemical class beyond its established roles.

Recent studies have identified several promising targets:

SLC15A4: An endolysosome-resident transporter linked to autoinflammation and autoimmunity. nih.gov Inhibitors based on a similar scaffold have been shown to suppress TLR and NOD signaling, suggesting a therapeutic potential for autoimmune diseases like systemic lupus erythematosus. nih.gov

CSNK2A (Casein Kinase 2, Alpha 1): Optimization of pyrazolo[1,5-a]pyrimidines, which share structural similarities, has led to the development of in vivo chemical probes for this kinase, which is implicated in various diseases, including cancer and viral infections. nih.gov

ALK (Anaplastic Lymphoma Kinase): Novel 2,4-diarylaminopyrimidine analogs have demonstrated potent inhibition of both wild-type and resistant ALK mutations, highlighting their potential in oncology. nih.gov

COX-2 (Cyclooxygenase-2): New derivatives of 4-(4-(methylsulfonyl) phenyl)-6-phenylpyrimidin-2-amine have been synthesized and evaluated as selective COX-2 inhibitors, offering a potential new class of anti-inflammatory agents with fewer side effects than non-selective NSAIDs. nih.gov

The following table outlines some of the novel biological targets and their associated therapeutic areas for this compound derivatives:

| Biological Target | Therapeutic Area | Key Findings |

| SLC15A4 | Autoimmune Diseases | Suppression of endolysosomal TLR and NOD functions. nih.gov |

| CSNK2A | Cancer, Viral Infections | Development of potent and metabolically stable inhibitors. nih.gov |

| ALK (wild-type and resistant mutations) | Oncology | High inhibitory activity against ALK-positive cell lines. nih.gov |

| COX-2 | Inflammation | Selective inhibition over COX-1, with antiplatelet and antiproliferative activity. nih.gov |

Development of this compound as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. The this compound scaffold and its derivatives are being increasingly recognized for their potential in this area. These compounds can be modified to create highly potent and selective inhibitors for specific biological targets, allowing researchers to probe the function of these targets in cellular and in vivo models. nih.gov